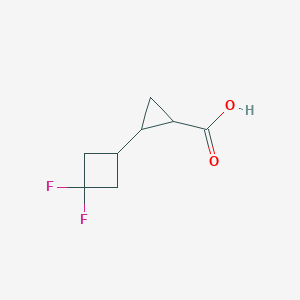

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c9-8(10)2-4(3-8)5-1-6(5)7(11)12/h4-6H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMZIBTYIYTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Difluorocyclobutyl Group: This step involves the introduction of fluorine atoms into a cyclobutane ring. Common reagents used for this purpose include diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Cyclopropanation: The difluorocyclobutyl group is then subjected to cyclopropanation reactions to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or other carbene precursors.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through various methods, including the use of carbon dioxide in the presence of a base or through the hydrolysis of a corresponding ester.

Industrial Production Methods

Industrial production of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms in the difluorocyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acid derivatives.

Reduction: Formation of alcohols or other reduced compounds.

Substitution: Formation of substituted cyclobutyl or cyclopropane derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,3-Difluorocyclobutyl)propanoic acid

- 2-(3,3-Difluorocyclobutyl)butanoic acid

- 2-(3,3-Difluorocyclobutyl)cyclopropane-1-methanol

Uniqueness

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a difluorocyclobutyl group and a cyclopropane ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid is a novel compound with significant potential in various biological applications. Its unique structure, characterized by a cyclopropane and a cyclobutane moiety, contributes to its biological activity, particularly in the context of plant biology and potential pharmaceutical applications.

- Chemical Name : 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid

- CAS Number : 2229487-68-5

- Molecular Formula : C8H10F2O2

- Molecular Weight : 178.16 g/mol

Biological Activity Overview

The biological activity of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid primarily revolves around its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone that regulates various physiological processes, including fruit ripening and senescence. The ability to modulate ethylene production can have significant implications for agriculture and horticulture.

Research indicates that compounds similar to 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in the ethylene biosynthesis pathway. By inhibiting ACO, these compounds can effectively reduce ethylene levels in plants, thereby extending shelf life and improving quality during storage and transportation.

In Silico Studies

Recent studies have utilized molecular docking simulations to assess the binding affinity of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid to ACO enzymes from Arabidopsis thaliana. These studies revealed promising results indicating that this compound exhibits a strong binding affinity compared to known inhibitors.

| Compound | Binding Affinity (ΔG kcal/mol) | Binding Constant (Kb M⁻¹) |

|---|---|---|

| 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid | -6.5 | 5.93 × 10⁴ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

The above table summarizes the binding affinities of various compounds to ACO, highlighting the potential effectiveness of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid as an ethylene biosynthesis inhibitor.

Case Studies

A study published in Bioactive Compounds in Health and Disease explored the synthesis and bioactivity of new cyclopropanecarboxylic acids, including derivatives like 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid. The findings suggested that these compounds could serve as effective regulators of ethylene production in agricultural settings, thereby enhancing crop quality and longevity .

Applications

The potential applications for 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid extend beyond agriculture. Its ability to modulate biochemical pathways makes it a candidate for further research in pharmacology, particularly in developing new therapeutic agents targeting similar pathways in human health.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclopropanation of a difluorocyclobutane precursor followed by carboxylation. Key steps include:

- Cyclopropanation : Use transition metal catalysts (e.g., Rh(II)) to facilitate [2+1] cycloaddition of diazo compounds with difluorocyclobutene derivatives .

- Carboxylation : Introduce the carboxylic acid group via hydrolysis of a nitrile intermediate under acidic conditions (e.g., H₂SO₄, reflux) .

Optimization : Adjust reaction temperature (40–80°C) and solvent polarity (DMF or THF) to improve yield. Monitor intermediates via TLC or LC-MS to minimize side reactions .

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Use and NMR to confirm cyclopropane ring geometry and fluorine substitution patterns. NMR verifies carboxylic acid formation .

- LC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with ESI-MS in negative ion mode .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cis/trans isomerism) if single crystals are obtainable .

What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

The compound exhibits moderate polarity due to its cyclopropane and carboxylic acid groups:

- Polar Solvents : DMSO or methanol for dissolution (10–20 mg/mL). Avoid prolonged storage in aqueous buffers (pH >7) to prevent esterification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Degradation products include lactones (via intramolecular esterification) and defluorinated derivatives .

Advanced Research Questions

How does the stereochemistry of the cyclopropane ring influence biological activity?

Methodological Answer:

The cis/trans configuration of the cyclopropane ring affects target binding. For example:

- Cis-isomers show enhanced binding to enzymes like IDH1 due to spatial alignment with hydrophobic pockets (observed in ivosidenib analogs) .

- Trans-isomers may exhibit reduced activity in enzymatic assays. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test efficacy in cell-based assays .

What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Use the IDH1 crystal structure (PDB: 5DE1) to model binding. Fluorine atoms enhance hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with Arg132 .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes. Compare binding free energies (MM/PBSA) of derivatives .

How does fluorination impact metabolic stability and pharmacokinetics?

Methodological Answer:

The 3,3-difluorocyclobutyl group reduces metabolic oxidation:

- In vitro Metabolism : Incubate with liver microsomes (human/rat). Fluorine substitution decreases CYP450-mediated degradation (t₁/₂ >120 min vs. <30 min for non-fluorinated analogs) .

- LogP Analysis : Measure octanol-water partitioning (LogP ~1.5) to predict blood-brain barrier permeability. Fluorine increases lipophilicity but retains solubility via the carboxylic acid .

What strategies resolve contradictions in reported biological data (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles:

- Assay Validation : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in IDH1 assays) .

- Impurity Profiling : Use LC-HRMS to identify trace aldehydes or esters (e.g., from incomplete synthesis) that may act as off-target inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.